molecular formula C16H13FN4O3 B13817367 Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate

Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate

Cat. No.: B13817367
M. Wt: 328.30 g/mol
InChI Key: MHVJRUONOLUWIE-UHFFFAOYSA-N
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Description

Flubendazole oxime is a derivative of flubendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections in both humans and animals . Flubendazole oxime retains the core structure of flubendazole but includes an oxime functional group, which can significantly alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flubendazole oxime typically involves the conversion of flubendazole to its oxime derivative. This can be achieved through the reaction of flubendazole with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production of flubendazole oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Flubendazole oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitrile derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Flubendazole oxime has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flubendazole oxime’s unique oxime group enhances its chemical reactivity and potential biological activities compared to its parent compound, flubendazole. This modification allows for a broader range of chemical transformations and potential therapeutic applications, particularly in cancer treatment .

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

methyl N-[6-[C-(4-fluorophenyl)-N-hydroxycarbonimidoyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C16H13FN4O3/c1-24-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21-23)9-2-5-11(17)6-3-9/h2-8,23H,1H3,(H2,18,19,20,22)

InChI Key

MHVJRUONOLUWIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=NO)C3=CC=C(C=C3)F

Origin of Product

United States

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